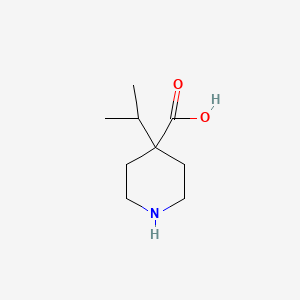

4-Isopropylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-propan-2-ylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-7(2)9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

NPSDVLYLSVMFNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCNCC1)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies Involving 4 Isopropylpiperidine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in 4-Isopropylpiperidine-4-carboxylic acid

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a diverse range of functional analogues.

Amide Formation: The synthesis of amides from this compound can be achieved through various well-established coupling methods. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. For instance, the coupling of Boc-protected piperidine (B6355638) carboxylic acids with amines has been successfully carried out using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov A specific example is the synthesis of N-isopropylpiperidine-4-carboxamide, which can be prepared by reacting piperidine-4-carboxylic acid with isopropylamine (B41738) in the presence of a coupling agent like thionyl chloride (SOCl₂) or DCC. vulcanchem.com

Ester Formation: Esterification of this compound can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. masterorganicchemistry.com Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester. For example, N-Boc-piperidine-4-carboxylic acid can be converted to its methyl ester by treatment with iodomethane (B122720) and potassium carbonate in DMF. google.com Another method involves the use of thionyl chloride in an alcohol solvent, as demonstrated in the synthesis of methyl 1-methylpiperidine-4-carboxylate from the corresponding carboxylic acid hydrochloride. prepchem.com

| Derivative Type | Reagents | General Reaction Conditions | Reference |

|---|---|---|---|

| Amide | Amine, Coupling Agent (e.g., EDC, DCC) | Inert solvent (e.g., DCM, DMF), Room Temperature | nih.govvulcanchem.com |

| Ester (Fischer) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | masterorganicchemistry.com |

| Ester (Alkylation) | Alkyl Halide, Base (e.g., K₂CO₃) | Inert solvent (e.g., DMF), Room Temperature | google.com |

Reduction to Alcohol: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 4-isopropyl-4-(hydroxymethyl)piperidine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). dtic.mil The reaction generally proceeds to completion, and it is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. nih.gov

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a sterically hindered and less reactive hydride reagent. For example, N-Cbz-protected piperidine-4-carboxylic acid can be converted to the corresponding aldehyde by first forming the ester, followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures. guidechem.com Another approach involves the use of modified aluminum hydride reagents. researchgate.net

| Product | Reducing Agent | General Reaction Conditions | Reference |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Room Temperature | dtic.mil |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) (on ester) | Anhydrous solvent (e.g., Toluene), Low Temperature (-78 °C) | guidechem.com |

The carboxylic acid can be converted into more reactive intermediates, such as acid chlorides or mixed anhydrides, which are susceptible to a variety of nucleophilic attacks. For example, conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for subsequent reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively. These activated intermediates are key in facilitating transformations that are otherwise difficult to achieve with the free carboxylic acid.

Functionalization and Derivatization at the Piperidine Nitrogen of this compound

The secondary nitrogen atom of the piperidine ring is a key site for functionalization, allowing for the introduction of a variety of substituents that can significantly alter the molecule's properties.

N-Alkylation: The nitrogen of the piperidine ring can be alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is another effective method for N-alkylation. prepchem.com

N-Acylation: N-acylation can be readily achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the piperidine nitrogen. For instance, N-acylation of anilino-piperidine esters with propionyl chloride is a key step in the synthesis of certain pharmaceutical intermediates. researchgate.net

N-Sulfonylation: The introduction of a sulfonyl group at the piperidine nitrogen can be accomplished by reacting the parent compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields N-sulfonylated derivatives, which are of interest in medicinal chemistry. nih.govresearchgate.net

| Reaction Type | Reagents | General Reaction Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Inert solvent (e.g., DMF, ACN), Room Temperature or heating | researchgate.net |

| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Inert solvent (e.g., DCM), 0 °C to Room Temperature | researchgate.net |

| N-Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine) | Inert solvent (e.g., DCM), 0 °C to Room Temperature | nih.govresearchgate.net |

N-Heterocyclic Derivatives: While specific examples starting from this compound are not prevalent in the reviewed literature, the piperidine nitrogen can participate in annulation reactions to form fused heterocyclic systems. Such transformations often involve multi-step sequences where the nitrogen acts as a nucleophile in an intramolecular cyclization. researchgate.net

Quaternary Ammonium (B1175870) Salts: The piperidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, such as an alkyl halide. researchgate.net This reaction leads to the formation of a permanently charged quaternary ammonium salt. The quaternization of N-alkylpiperidines has been studied, and the diastereoselectivity of the reaction can be influenced by the solvent and the nature of the alkylating agent. researchgate.net The formation of N-spirocyclic quaternary ammonium cations can also be achieved through cyclo-quaternization reactions using dihaloalkanes. nih.gov

Strategic implementation of nitrogen protecting groups.

The secondary amine of the piperidine ring is a key functional handle that dictates the molecule's reactivity in many chemical transformations. Its nucleophilicity and basicity often require protection to prevent unwanted side reactions during the modification of other parts of the molecule, such as the carboxylic acid. The choice of a protecting group is critical and is guided by its stability to the reaction conditions required for subsequent steps and the orthogonality of its removal. nih.govbiosynth.com

Orthogonal protection schemes are particularly valuable, allowing for the selective deprotection of one functional group in the presence of others. nih.govresearchgate.netresearchgate.net For instance, in the synthesis of complex piperidine derivatives, a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) might be used to protect the nitrogen, while an acid-labile group such as tert-butoxycarbonyl (Boc) or a benzyl (B1604629) (Bn) group protects another functionality. biosynth.com This strategy provides precise control over the synthetic sequence. nih.gov

Commonly employed nitrogen protecting groups for piperidine systems include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). The synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester is a well-documented procedure. chemicalbook.com

Carbobenzyloxy (Cbz): Removed by catalytic hydrogenation, the Cbz group offers an alternative deprotection strategy that is orthogonal to both acid- and base-labile groups.

9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is notable for its lability to basic conditions, often using piperidine itself for its removal, making it a cornerstone of solid-phase peptide synthesis. biosynth.comresearchgate.net

Acyl groups: Groups such as acetyl or benzoyl can also be used, though their removal typically requires more harsh hydrolytic conditions.

The strategic selection of these protecting groups is essential for directing the outcome of synthetic routes, enabling the construction of highly functionalized and complex piperidine-containing molecules. nih.gov The table below summarizes common nitrogen protecting groups and their cleavage conditions relevant to piperidine-4-carboxylic acid derivatives.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. |

| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid | Quasi-orthogonal with Boc; both are acid-labile but require different acid strengths. |

Transformations Involving the Isopropyl Group and Piperidine Ring System of this compound.

Modifications to the carbocyclic framework and the isopropyl substituent of this compound open avenues to novel structural analogs. These transformations, while often challenging, can significantly alter the steric and electronic properties of the molecule.

Remote C-H functionalization approaches on the isopropyl substituent.

Direct functionalization of the C-H bonds on the isopropyl group represents a formidable challenge in synthetic chemistry due to their low reactivity. researchgate.net However, modern synthetic methods are emerging that enable such "remote" functionalizations. These strategies often rely on directing groups that position a reactive metal catalyst or radical species in proximity to the target C-H bond. acs.orgnih.govthieme.de

While specific examples involving this compound are not extensively documented, general methodologies for remote C-H functionalization could be applicable. acs.org These often involve:

Directed Metalation: Using a directing group attached to the piperidine nitrogen or carboxylic acid to guide a transition metal catalyst (e.g., palladium, rhodium) to activate a C-H bond on the isopropyl group. acs.orgnih.gov

Radical-Mediated Reactions (Hydrogen Atom Transfer - HAT): This approach uses a radical initiator to abstract a hydrogen atom from the isopropyl group, generating a carbon-centered radical that can then be trapped by a variety of reagents. researchgate.net The selectivity of this process can be influenced by steric and electronic factors.

These advanced techniques hold the potential to introduce new functional groups, such as hydroxyl, amino, or alkyl groups, onto the isopropyl moiety, thereby creating derivatives with novel properties. thieme.de

Ring expansion, ring contraction, and skeletal rearrangement methodologies.

Altering the size of the piperidine ring or rearranging its carbon skeleton can lead to the formation of entirely new heterocyclic systems. researchgate.net Such transformations can produce valuable scaffolds like pyrrolidines, azepanes, or complex bridged systems. nih.govresearchgate.net

Ring Contraction: Methods for piperidine ring contraction have been developed, often proceeding through oxidative C-N bond cleavage followed by intramolecular cyclization to form a five-membered pyrrolidine (B122466) ring. nih.gov Another approach involves visible light-mediated Norrish type II reactions of α-acylated piperidines to yield substituted cyclopentanes. nih.gov

Ring Expansion: Ring expansion methodologies can convert piperidines into seven-membered azepane rings. One notable example is the Dowd-Beckwith reaction, which involves radical-mediated ring expansion.

Skeletal Rearrangements: Piperidine alkaloids found in nature exhibit a wide array of complex and rearranged skeletal frameworks, including 6/5/6/6 dimeric skeletons and cyclopentane-piperidine frameworks. nih.govacs.orgresearchgate.net Laboratory syntheses can mimic these biosynthetic pathways or employ novel strategies to achieve similar skeletal diversity. researchgate.netnih.gov For instance, the Wagner-Meerwein rearrangement has been utilized in the synthesis of complex alkaloids containing a piperidine motif. nih.gov

While direct application of these methods to this compound is not widely reported, the principles are transferable and offer a powerful toolkit for generating structural diversity. nih.govresearchgate.net

Introduction of additional functionalities onto the piperidine carbocyclic framework.

Introducing substituents directly onto the carbon atoms of the piperidine ring is a key strategy for modulating the pharmacological and physicochemical properties of the resulting compounds. researchgate.netresearchgate.net Site-selective C-H functionalization has become a powerful tool for this purpose, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. nih.govacs.org

Key approaches include:

Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, and copper catalysts are frequently used to functionalize C-H bonds at positions α, β, or γ to the nitrogen atom. acs.orgnih.govresearchgate.netmdpi.com The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups attached to the nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertions can generate 2- or 4-substituted piperidine analogs, with the outcome depending on the nitrogen protecting group and the specific rhodium catalyst used. nih.gov

Dearomative Functionalization: Starting from a pyridine precursor, stepwise dearomative functionalization can build up a highly substituted piperidine ring. researchgate.net

Cycloaddition Reactions: Formal [4+2] oxidative annulation of alkyl amides and dienes, promoted by palladium, can construct substituted piperidine rings through C(sp³)-H bond activation. nih.gov

These methods allow for the late-stage modification of the piperidine scaffold, providing rapid access to a library of analogs from a common intermediate. acs.org The table below highlights some regioselective functionalization methods applicable to piperidine rings.

| Position | Method | Catalyst/Reagent | Comments |

| C2 (α) | C-H Functionalization | Rh₂(R-TCPTAD)₄ | Site selectivity is controlled by the catalyst and N-protecting group. nih.gov |

| C3 (β) | Reductive Ring-Opening | N-Boc-tetrahydropyridine cyclopropanation | An indirect method involving the opening of a cyclopropane (B1198618) ring. nih.gov |

| C4 (γ) | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | Requires an N-α-oxoarylacetyl group for directing the functionalization. nih.gov |

| C4 (γ) | C-H Arylation | Pd(OAc)₂ with aminoquinoline directing group | Enables arylation at the C4 position. acs.org |

Synthesis of Complex Molecular Architectures and Hybrid Structures Utilizing this compound.

The rigid, three-dimensional structure of this compound makes it an attractive building block, or scaffold, for the construction of larger, more complex molecules. nih.govyoutube.com Its bifunctional nature (amine and carboxylic acid) allows for its incorporation into polymers, dendrimers, and multivalent systems.

Multivalent presentation and cluster formation strategies.

In medicinal chemistry and materials science, presenting multiple copies of a molecule in a defined spatial arrangement can lead to enhanced binding affinity and novel material properties. This concept, known as multivalency, can be achieved by assembling building blocks like this compound into larger clusters. nih.govproteomesoftware.comproteomesoftware.net

Strategies for achieving this include:

Peptide-Based Scaffolding: The amino acid nature of the molecule allows it to be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. This can create linear or cyclic peptides where the piperidine units are displayed at regular intervals. nih.gov

Dendrimer Construction: Using a central core molecule, successive generations of this compound can be attached, leading to the formation of highly branched, tree-like structures known as dendrimers.

Self-Assembly: Under specific conditions (e.g., in the gas phase during electrospray ionization mass spectrometry), amino acids can form non-covalent clusters, with certain "magic" numbers of units showing enhanced stability. nih.gov While this is a non-covalent approach, it highlights the inherent ability of such molecules to form ordered aggregates.

These strategies leverage the defined stereochemistry and vectoral display of functional groups from the piperidine scaffold to create sophisticated, higher-order molecular architectures.

Conjugation techniques for advanced functional materials.

The covalent attachment, or conjugation, of this compound to various substrates represents a key strategy for the development of advanced functional materials. The inherent structural features of this molecule, namely the carboxylic acid group and the tertiary amine within the piperidine ring, offer versatile handles for a range of chemical transformations. These transformations allow for its integration into larger systems, such as polymers, nanoparticles, and surfaces, thereby imparting specific functionalities to the resulting materials.

One of the most common approaches for the conjugation of carboxylic acids is through the formation of an amide bond. This reaction is typically facilitated by the use of coupling agents, such as carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method activates the carboxylic acid group of this compound, making it susceptible to nucleophilic attack by a primary amine on the surface of a material. This technique has been widely employed for the surface functionalization of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), creating materials with altered surface chemistries for biomedical applications.

Another significant area of application is the functionalization of inorganic nanoparticles. For instance, iron oxide nanoparticles have been surface-modified with a structurally related compound, piperidine-4-carboxylic acid, to create a novel organic-inorganic hybrid heterogeneous catalyst. researchgate.net This process involves the direct attachment of the carboxylic acid to the nanoparticle surface, likely through a condensation reaction with surface hydroxyl groups. The resulting functionalized nanoparticles exhibit high catalytic activity and can be easily recovered and reused, demonstrating the potential of piperidine-carboxylic acid moieties in creating robust and efficient catalytic systems. researchgate.net While this example does not use the isopropyl derivative, the underlying conjugation principle is directly applicable.

The table below summarizes potential conjugation strategies for this compound in the creation of advanced functional materials, based on established chemical principles and research on analogous compounds.

| Conjugation Strategy | Functional Material | Potential Application | Key Research Findings (Analogous Systems) |

|---|---|---|---|

| Amide bond formation (e.g., EDC/NHS coupling) | Surface-modified polymers (e.g., PLGA nanorods) | Targeted drug delivery, biomedical imaging | Increased surface ligand conjugation capacity on PLGA nanorods, leading to enhanced cellular uptake. |

| Direct condensation | Functionalized metal oxide nanoparticles (e.g., Fe₃O₄) | Heterogeneous catalysis, magnetic separation | Piperidine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles act as a highly efficient and reusable catalyst. researchgate.net |

| Esterification | Modified polymer backbones | Biodegradable materials with tailored properties | Incorporation of carboxylic acid-containing molecules into polymers can alter their hydrophilicity and degradation kinetics. |

The research into functionalized nanoparticles highlights the creation of materials with superparamagnetic features and high catalytic conversion rates. researchgate.net In such applications, the piperidine-4-carboxylic acid ligand is crucial for the catalytic activity, and its successful conjugation to the nanoparticle is a prerequisite for the material's function. The characterization of these materials often involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the organic moiety on the inorganic surface, and transmission electron microscopy (TEM) to assess the morphology of the final conjugated material. researchgate.net

While direct research on the conjugation of this compound for advanced functional materials is not extensively documented in publicly available literature, the established reactivity of its functional groups provides a strong basis for its potential applications. The principles demonstrated with closely related molecules pave the way for the future development of novel materials incorporating this specific compound.

Conformational Analysis and Stereochemical Implications of 4 Isopropylpiperidine 4 Carboxylic Acid Systems

Theoretical Investigations of Conformational Preferences in 4-Isopropylpiperidine-4-carboxylic acid

Theoretical and computational studies are invaluable for elucidating the complex conformational landscapes of cyclic molecules. For this compound, the primary conformational questions revolve around the puckering of the six-membered ring, the orientation of the two substituents at the C4 position, and the rotational possibilities of the flexible isopropyl and carboxylic acid groups.

The piperidine (B6355638) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, two distinct chair conformers can exist, which interconvert through a process known as ring inversion or ring flipping. This process involves transient, higher-energy intermediates, including twist-boat and boat conformations.

The chair-to-chair interconversion proceeds through a half-chair transition state to a twist-boat intermediate, which can then pass through a boat transition state to another twist-boat form before reverting to the inverted chair conformation. The energy barrier for this process in piperidine itself is approximately 10-11 kcal/mol.

Another key dynamic process is nitrogen inversion, where the nitrogen atom and its lone pair rapidly oscillate through a planar transition state. This inversion is typically faster than ring inversion, with a barrier of around 6-8 kcal/mol. In the case of this compound, this process affects the orientation of the N-H bond (or a substituent on the nitrogen) between axial and equatorial positions.

Table 1: Key Dynamic Processes in the Piperidine Ring

| Dynamic Process | Typical Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Ring Inversion | 10-11 | Interconversion between two chair conformations via boat/twist-boat intermediates. |

C4-C(isopropyl) Bond Rotation: The isopropyl group can rotate around the bond connecting it to the piperidine ring. There are three primary staggered conformations, or rotamers. The most stable rotamer will be the one that minimizes steric clashes with the rest of the piperidine ring. researchgate.net Computational studies on related systems suggest that the favored conformation orients the isopropyl's methine hydrogen to minimize gauche interactions with the C3 and C5 positions of the piperidine ring. researchgate.net

C4-C(carboxyl) Bond Rotation: The carboxylic acid group can also rotate. The orientation of the hydroxyl (-OH) and carbonyl (C=O) groups is crucial, particularly for the potential formation of intramolecular interactions.

C-N Bond Rotation: In N-substituted derivatives of this compound, rotation around the C-N bond can be restricted. For instance, in N-acyl derivatives, the partial double-bond character of the amide bond creates a significant rotational barrier, leading to distinct cis and trans conformers. nih.gov

Non-covalent interactions within the molecule play a decisive role in stabilizing specific conformations.

Intramolecular Hydrogen Bonding: A dominant interaction in this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton of the carboxylic acid and the lone pair of the piperidine nitrogen. This interaction is only possible in the conformer where the carboxylic acid group occupies the axial position, forming a stable six-membered ring-like structure. sci-hub.boxnih.gov Such hydrogen bonds are known to significantly stabilize conformations that would otherwise be considered unfavorable. quora.comfrontiersin.org

Steric Hindrance: The bulky isopropyl group exerts significant steric pressure. A conformer with an axial isopropyl group would experience destabilizing 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. acs.orgstackexchange.com This steric clash generally disfavors conformations with large axial substituents.

The final conformational equilibrium is a balance between the strong stabilizing effect of the intramolecular hydrogen bond favoring an axial carboxylic acid and the significant destabilizing steric hindrance of an axial isopropyl group. Theoretical calculations on similar systems often show that the energetic stabilization from a strong intramolecular hydrogen bond can overcome moderate steric penalties, suggesting that the conformer with the axial carboxylic acid and equatorial isopropyl group is likely the most stable.

Table 2: Competing Interactions in Chair Conformations of this compound

| Conformer | Key Stabilizing Interaction | Key Destabilizing Interaction | Predicted Relative Stability |

|---|---|---|---|

| Axial -COOH / Equatorial -iPr | Intramolecular H-bond (N···H-O) | Minimal steric strain | More Stable |

Impact of Stereochemistry on the Reactivity and Selectivity of this compound in Synthetic Transformations

The stereochemistry of the C4 quaternary center and the dominant conformation of the molecule directly govern its reactivity. The accessibility of the reactive functional groups—the carboxylic acid and the secondary amine—is dictated by their spatial orientation.

Assuming the preferred conformation is the one with an equatorial isopropyl group and an axial, hydrogen-bonded carboxylic acid, the following implications for reactivity arise:

Reactivity of the Carboxylic Acid: An axial carboxylic acid group is sterically more hindered than an equatorial one. It is shielded by the piperidine ring itself and the axial hydrogens at C2 and C6. Consequently, reactions requiring the approach of a bulky reagent to the carboxyl group, such as esterification or amidation, may proceed more slowly compared to a model system with an equatorial carboxylic acid.

Reactivity of the Nitrogen: The piperidine nitrogen remains reactive. However, its nucleophilicity can be modulated by the intramolecular hydrogen bond. This interaction can reduce the availability of the nitrogen's lone pair for external reactions. Furthermore, the large equatorial isopropyl group can sterically direct the approach of electrophiles to the nitrogen from the less hindered face of the molecule, potentially leading to stereoselectivity in N-alkylation or N-acylation reactions.

Facial Selectivity: The bulky equatorial isopropyl group effectively blocks one face of the piperidine ring. This steric bias can influence the stereochemical outcome of reactions at other positions on the ring in more complex derivatives, guiding incoming reagents to the opposite, less hindered face. rsc.org

Stereodynamic Behavior and Interconversion Processes within this compound Derivatives

Modification of the parent molecule creates derivatives with altered stereodynamic properties. The barriers to ring inversion and the equilibrium between conformers can be significantly changed.

N-Substituted Derivatives:

N-Alkylation: Introducing an alkyl group on the nitrogen increases the steric bulk around the amine. This can alter the nitrogen inversion barrier and may influence the chair-chair equilibrium, particularly if the N-substituent is large enough to have significant steric interactions.

N-Acylation: Placing an acyl group on the nitrogen (forming an amide) has a more dramatic effect. Due to resonance, the nitrogen atom becomes more sp²-hybridized and planar. This increases the barrier to C-N bond rotation and can significantly alter the conformational preference of the ring itself to alleviate allylic strain. nih.gov

Carboxylic Acid Derivatives:

Esters and Amides: Converting the carboxylic acid to an ester or an amide removes the acidic proton, eliminating the possibility of the strong intramolecular hydrogen bond with the ring nitrogen. researchgate.net In the absence of this powerful stabilizing force, the conformational equilibrium would be expected to shift dramatically. The conformer with the large isopropyl group in the less sterically hindered equatorial position would become even more favored, and the ester or amide group would likely also prefer the equatorial orientation to avoid 1,3-diaxial interactions.

Table 3: Predicted Conformational Effects of Derivatization

| Derivative Type | Key Structural Change | Impact on Intramolecular H-Bond | Expected Major Conformer |

|---|---|---|---|

| N-Acyl | Planar amide nitrogen | H-bond still possible | Axial -COOH / Equatorial -iPr (H-bond remains dominant) |

| Ester (e.g., Methyl Ester) | No acidic proton | H-bond eliminated | Equatorial -COOMe / Equatorial -iPr (Sterics become dominant) |

Computational Chemistry and Advanced Molecular Modeling of 4 Isopropylpiperidine 4 Carboxylic Acid

Quantum Chemical Calculations for 4-Isopropylpiperidine-4-carboxylic acid

There are currently no published studies applying quantum chemical methods to this compound. Therefore, specific findings on its electronic structure, energy landscapes, thermochemical properties, and reaction mechanisms are not available.

Density Functional Theory (DFT) applications for electronic structure and energy landscapes

No research articles or datasets were identified that have employed Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or to map the potential energy surface of this compound. Such calculations would be necessary to understand its reactivity and intermolecular interaction potential.

Ab initio methods for high-accuracy thermochemical and kinetic predictions

High-accuracy ab initio calculations, which are crucial for precise predictions of thermochemical data (like enthalpy of formation) and kinetic parameters (such as activation energies for potential reactions), have not been reported for this compound.

Computational elucidation of reaction mechanisms and transition state geometries

The computational investigation of reaction mechanisms involving this compound, including the characterization of transition state geometries, remains an unaddressed area. Theoretical studies on related piperidine (B6355638) derivatives exist, but this specific compound has not been a subject of such analysis.

Molecular Dynamics Simulations of this compound and its Derivatives

Similarly, the field of molecular dynamics (MD) has yet to publish specific simulations focused on this compound.

Conformational sampling and flexibility analysis in various solvent environments

No studies were found that perform conformational analysis of this compound using MD simulations. This type of analysis would be critical for understanding the molecule's flexibility, preferred shapes (conformations), and how its structure changes in different environments, such as in water or organic solvents.

Exploration of dynamic behavior and stability of complex assemblies

Research into the dynamic behavior of this compound, particularly concerning its stability and interaction within larger molecular assemblies or biological systems, has not been undertaken through computational methods.

Virtual Compound Library Generation and Design Principles Based on this compound

The generation of virtual compound libraries is a cornerstone of modern computational drug discovery, enabling the exploration of vast chemical space to identify novel molecules with desired properties. Using this compound as a starting scaffold, computational chemists can employ sophisticated algorithms to design diverse libraries of related compounds. These libraries are then assessed in silico for various properties, including binding affinity to a target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic feasibility.

Application of scaffold hopping and de novo design algorithms for novel structures.

Scaffold hopping is a computational technique aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active molecule while preserving its essential pharmacophoric features. researchgate.netnih.gov This approach is particularly valuable for generating new intellectual property, improving pharmacokinetic properties, or circumventing toxicological issues associated with the original scaffold. nih.gov For this compound, the piperidine ring constitutes the central scaffold. Scaffold hopping algorithms would seek to replace this ring with other cyclic or acyclic structures that can spatially orient the isopropyl and carboxylic acid groups in a similar manner.

De novo design, on the other hand, involves building novel molecules from scratch, often within the constraints of a target's binding site. nih.govresearchgate.net These algorithms can piece together molecular fragments or grow molecules atom by atom to generate structures with complementary shape and chemical features to the target. If this compound were a fragment hit, de novo design could be used to elaborate upon this initial structure, adding functional groups to enhance binding affinity and selectivity.

The application of these algorithms can lead to a diverse range of novel molecular architectures. For example, a scaffold hopping approach might replace the piperidine ring with a cyclopentane, cyclohexane, or even a heterocyclic system like morpholine (B109124) or thiomorpholine. De novo design could generate even more diverse structures by exploring a wider range of chemical space.

Below is an interactive data table illustrating hypothetical novel scaffolds that could be generated from this compound using these design principles.

| Original Scaffold | Design Algorithm | Generated Novel Scaffold | Rationale for Selection |

| Piperidine | Scaffold Hopping | Cyclohexane | Maintains a six-membered ring, altering the heteroatom could impact ADMET properties. |

| Piperidine | Scaffold Hopping | Pyrrolidine (B122466) | Reduces ring size, potentially improving solubility and cell permeability. |

| Piperidine | Scaffold Hopping | Tetrahydropyran | Introduces an oxygen heteroatom, which can act as a hydrogen bond acceptor. |

| This compound | De novo Design | 1-amino-1-isopropyl-cyclobutane-carboxylic acid | A smaller, more rigid structure that maintains the quaternary center. |

| This compound | De novo Design | 3-isopropyl-3-carboxy-azetidine | A four-membered heterocyclic ring to explore different vector spaces for substituents. |

Computational prediction of synthetic accessibility and regioselectivity.

A significant challenge in virtual screening and de novo design is ensuring that the generated molecules are synthetically tractable. mdpi.com Computational models for predicting synthetic accessibility (SA) have become crucial in filtering virtual libraries to prioritize compounds that can be readily synthesized. chemrxiv.orgnih.gov These models are often trained on large databases of known reactions and commercially available starting materials. They typically provide a score that reflects the complexity of a molecule's synthesis. For derivatives of this compound, a high SA score would indicate that the synthesis is likely to be straightforward, while a low score might suggest a complex, multi-step synthesis with potential challenges.

Regioselectivity, the control of the orientation of chemical reactions, is another critical aspect of synthetic chemistry that can be predicted computationally. rsc.org When designing derivatives of this compound, for instance, one might want to functionalize the piperidine ring. Computational models can predict the most likely site of reaction for various chemical transformations, such as N-alkylation or functionalization of the ring's carbon atoms. These predictions are often based on quantum mechanical calculations that determine the reactivity of different atoms in the molecule.

The following interactive data table provides hypothetical synthetic accessibility scores and predicted regioselectivity for a selection of virtual compounds derived from the this compound scaffold.

| Compound | Predicted Synthetic Accessibility (SA) Score (1-10, 10=easily synthesizable) | Predicted Site of Regioselective Functionalization | Rationale for Prediction |

| N-methyl-4-Isopropylpiperidine-4-carboxylic acid | 9.2 | N/A (already functionalized) | High score due to the simplicity of N-alkylation reactions. |

| 3-hydroxy-4-Isopropylpiperidine-4-carboxylic acid | 6.5 | C-3 position | Lower score reflecting the challenge of regioselective hydroxylation of the piperidine ring. |

| N-benzyl-4-Isopropylpiperidine-4-carboxylic acid | 8.8 | N/A (already functionalized) | Readily accessible through reductive amination or N-benzylation. |

| 2-oxo-4-Isopropylpiperidine-4-carboxylic acid | 5.3 | C-2 position | More complex synthesis required to introduce a carbonyl group adjacent to the nitrogen. |

By integrating these computational predictions into the design-test-synthesize cycle, researchers can more efficiently navigate the vast chemical space and focus resources on compounds with a higher probability of successful synthesis and desired biological activity.

Applications of 4 Isopropylpiperidine 4 Carboxylic Acid As a Versatile Building Block in Complex Chemical Synthesis

Utilization of 4-Isopropylpiperidine-4-carboxylic acid as a Chiral Scaffold in Asymmetric Catalysis and Synthesis

The incorporation of a chiral center is fundamental to the development of effective asymmetric catalysts and synthetic intermediates. Chiral piperidine (B6355638) scaffolds, in general, are highly sought after in drug design and catalysis due to their conformational rigidity and the spatial orientation they impart to functional groups. Methodologies for achieving enantiomerically pure piperidines often involve either chiral resolution of racemic mixtures or direct asymmetric synthesis.

However, specific studies detailing the resolution of this compound or its application as a chiral ligand or scaffold in asymmetric catalysis are not prominently featured in the current scientific literature. While general methods for the asymmetric synthesis of α-stereogenic carboxylic acids and functionalized piperidines are well-established, their direct application to or use of this compound as a key component is not explicitly documented in available research. The potential for this compound to serve as a chiral scaffold is implicit in its structure, but dedicated studies to explore this potential appear to be limited.

Applications in Supramolecular Chemistry and Advanced Material Science

The unique structural features of molecules like this compound can, in principle, be exploited in the fields of supramolecular chemistry and materials science. The ability of carboxylic acids to form hydrogen bonds and the defined geometry of the piperidine ring are conducive to the formation of ordered structures.

Design and synthesis of self-assembling systems incorporating this compound.

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. Carboxylic acid derivatives are known to form various self-assembled structures, including monolayers and more complex three-dimensional networks, often driven by hydrogen bonding. However, the scientific literature does not currently contain specific examples of self-assembling systems that are designed and synthesized with this compound as the primary component.

Development of polymer architectures and dendrimers based on the this compound core.

The bifunctional nature of this compound suggests its potential use as a monomer in polymerization reactions or as a core molecule for the divergent synthesis of dendrimers. Polyesters and polyamides can be synthesized from monomers containing both carboxylic acid and amine/alcohol functionalities. Dendrimers, which are highly branched, monodisperse macromolecules, are built from a central core. While the synthesis of various polymers and dendrimers is a mature field, there are no specific reports of architectures based on the this compound core. General methods for synthesizing dendrimers often utilize simple cores like ammonia (B1221849) or ethylenediamine, followed by iterative reaction sequences.

Functionalization of surfaces and interfaces using this compound derivatives.

The modification of surfaces with organic molecules can dramatically alter their physical and chemical properties. Carboxylic acids are commonly used functional groups for anchoring molecules to surfaces, for example, in the formation of self-assembled monolayers (SAMs) on various substrates. Research has been published on the functionalization of iron oxide nanoparticles with the parent compound, Piperidine-4-carboxylic acid, to create a magnetic catalyst. researchgate.net This demonstrates the feasibility of using this class of compounds for surface modification. However, studies specifically employing this compound for the functionalization of surfaces or interfaces are not readily found in the literature.

Emerging Research Directions and Future Prospects for 4 Isopropylpiperidine 4 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in the Synthetic Design and Optimization of 4-Isopropylpiperidine-4-carboxylic acid

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and even the de novo design of synthetic routes. These computational tools have the potential to significantly accelerate the development of synthetic pathways for complex molecules.

Exploration of Novel Reactivity Modalities and Unprecedented Transformations for this compound

The exploration of novel reactivity is a cornerstone of chemical synthesis, leading to the development of new molecular architectures and functional materials. For piperidine-4-carboxylic acids in general, research has explored various transformations, including their use as scaffolds in the synthesis of bioactive molecules and their functionalization to create novel catalysts.

Nevertheless, specific studies focusing on novel reactivity modalities and unprecedented transformations of this compound are not readily found in the current body of scientific literature. The presence of the isopropyl group at the 4-position introduces specific steric and electronic properties that could lead to unique reactivity compared to the parent compound, but this remains an underexplored area of research.

Expansion into Interdisciplinary Research Paradigms Beyond Traditional Organic Synthesis for this compound

The unique structural features of piperidine (B6355638) derivatives often make them attractive candidates for applications beyond traditional organic synthesis, in fields such as materials science, chemical biology, and catalysis. For instance, piperidine-4-carboxylic acid has been used to functionalize nanoparticles, creating hybrid materials with catalytic activity.

While the potential for this compound in such interdisciplinary areas can be inferred from its structure, there is a notable absence of specific research in this domain. Its application in areas like the development of novel polymers, functional materials, or as a molecular probe in chemical biology has not been documented in available research. The exploration of its properties in these interdisciplinary fields represents a significant opportunity for future research.

Q & A

Basic: What are the common synthetic routes for 4-isopropylpiperidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves alkylation of piperidine derivatives. For example, alkylation with isopropyl halides or carbonyl intermediates can introduce the isopropyl group at the 4-position. A key intermediate, methyl 4-amino-1-isopropylpiperidine-4-carboxylate, is synthesized via nucleophilic substitution or reductive amination, followed by hydrolysis to yield the carboxylic acid . Characterization relies on NMR (¹H/¹³C) and IR spectroscopy to confirm regiochemistry and functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., isopropyl methyl splits as a doublet) and quaternary carbons.

- IR Spectroscopy : Confirms the carboxylic acid group (broad O-H stretch ~2500-3300 cm⁻¹ and C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 172.12 for C₉H₁₇NO₂) .

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Advanced: How can synthetic yields be optimized for this compound under green chemistry principles?

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15-20% .

Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) purifies the product .

Advanced: How do researchers resolve contradictions in spectroscopic data for structurally similar piperidine derivatives?

- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals in crowded spectra (e.g., differentiating isopropyl vs. cyclohexyl groups) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to validate structures .

- Isotopic Labeling : Incorporation of ¹³C or ¹⁵N labels clarifies ambiguous assignments in NOESY spectra .

Basic: What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by absorption with vermiculite .

- Storage : Keep in airtight containers at -20°C to prevent decomposition .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like GABA receptors or enzymes (e.g., kinases) .

- In Vitro Assays :

- Metabolic Stability : LC-MS monitors degradation in liver microsomes to assess pharmacokinetics .

Basic: How is the purity of this compound validated for pharmacological studies?

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 210 nm. Purity >95% is required for in vivo studies .

- Elemental Analysis : Confirms C, H, N, O composition within ±0.3% of theoretical values .

- Melting Point : Sharp range (e.g., 145-147°C) indicates homogeneity .

Advanced: What computational tools aid in designing novel derivatives of this compound?

- QSAR Models : Predict bioactivity using descriptors like logP, polar surface area, and hydrogen-bond donors .

- Scaffold Hopping : Replace the isopropyl group with cyclopropyl or benzyl moieties using ChemDraw/OpenEye toolkits to enhance target affinity .

- ADMET Prediction : SwissADME or ADMETlab2.0 forecasts absorption, toxicity, and CYP450 interactions .

Basic: What are the key applications of this compound in medicinal chemistry?

- Peptide Mimetics : The rigid piperidine scaffold enhances helicity in water-soluble peptides .

- Prodrug Synthesis : Carboxylic acid group facilitates esterification for improved bioavailability .

- Enzyme Inhibitors : Serves as a core structure in kinase inhibitors (e.g., p38 MAPK) .

Advanced: How are stability studies conducted for this compound under varying pH and temperature?

- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .

- Arrhenius Analysis : Predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .

- Lyophilization : Stabilize the compound by freeze-drying and storing under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.